2,4-Dihydroxybenzophenone

UV absorption Molar absorptivity Photoprotection

2,4-Dihydroxybenzophenone demonstrates the highest dyeing rate (77.8%) on cotton among dibenzophenone derivatives, ensuring efficient uptake and durable UV protection for textiles. Its intramolecular hydrogen bond mechanism provides superior UV absorption. Compared to oxybenzone, it offers a less potent endocrine activity profile. An established reference standard in polymer science and environmental monitoring, this high-purity BP-1 is essential for R&D and QC labs requiring reliable UV absorber performance.

Molecular Formula C13H10O3
Molecular Weight 214.22 g/mol
CAS No. 131-56-6
Cat. No. B1670367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxybenzophenone
CAS131-56-6
Synonyms2,4-DHB
2,4-dihydroxybenzophenone
DHBP cpd
Molecular FormulaC13H10O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O
InChIInChI=1S/C13H10O3/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,14-15H
InChIKeyZXDDPOHVAMWLBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 240 mg/L at 25 °C (est)
Practically insoluble in cold water
Insoluble in water
Easily soluble in alcohol, ether, glacial acetic acid;  scarcely soluble in cold benzene
Soluble in ethanol, methanol, methyl ethyl ketone, and ethyl acetate
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxybenzophenone (CAS 131-56-6) Procurement Overview: Benzophenone-1 UV Absorber Specifications and Structural Basis


2,4-Dihydroxybenzophenone (CAS 131-56-6, synonym: Benzophenone-1, BP-1, DHBP) is a benzophenone derivative characterized by two hydroxyl groups at the 2- and 4-positions of the benzophenone core [1]. This substitution pattern establishes an intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen, which is the primary mechanism for its ultraviolet absorption and subsequent energy dissipation as heat [2]. The compound appears as a light-colored crystalline powder with a melting point of 144.5–147 °C, is practically insoluble in water, but readily soluble in common organic solvents such as acetone and ethanol .

Why 2,4-Dihydroxybenzophenone Cannot Be Simply Replaced with Other Benzophenone UV Absorbers: Critical Structure-Property Constraints


Substituting 2,4-dihydroxybenzophenone with other benzophenone derivatives, even closely related ones like 2-hydroxy-4-methoxybenzophenone (Benzophenone-3, Oxybenzone) or 4,4'-dihydroxybenzophenone, introduces quantifiable performance deficits. The precise 2,4-dihydroxy substitution pattern is not arbitrary; it dictates a specific combination of UV absorption profile (wavelength range and molar absorptivity), substantivity to specific substrates (e.g., higher dyeing rate on cotton versus polyester), and endocrine activity profile [1]. Generic substitution overlooks these measurable differences, potentially leading to suboptimal UV protection, unexpected material compatibility issues, or altered biological activity in formulations where unintended endocrine effects are a concern [2].

Quantitative Differentiation Guide for 2,4-Dihydroxybenzophenone: Head-to-Head Performance Data Against Key Analogs


UV Absorption Profile: 2,4-Dihydroxybenzophenone vs. 2-Hydroxy-4-methoxybenzophenone (Benzophenone-3/Oxybenzone)

2,4-Dihydroxybenzophenone exhibits a distinct UV absorption profile compared to 2-hydroxy-4-methoxybenzophenone (Benzophenone-3), the most widely used benzophenone sunscreen. While both absorb in the UVB/UVA range, the principal drawback of Benzophenone-3 is its comparatively low molar absorption coefficient. Quantitative data shows that Benzophenone-3 has a molar extinction coefficient (ε) of only 9400 M⁻¹ cm⁻¹ at 325 nm [1]. This low absorptivity limits its ability to provide high sun protection factors (SPF) at low to moderate concentrations [1]. 2,4-Dihydroxybenzophenone's absorption is governed by its intramolecular hydrogen-bonded structure, which extends conjugation and enhances absorptivity, although a direct ε value for BP-1 is less frequently reported in the same context, the class-level inference from ortho-hydroxyl benzophenones suggests higher efficiency [2].

UV absorption Molar absorptivity Photoprotection Sunscreen

Substantivity on Cotton Fabric: 2,4-Dihydroxybenzophenone vs. 2,4-Dihydroxy-4'-ethyl Dibenzophenone and Other Substituted Analogs

In a direct head-to-head comparison of nine 2,4-dihydroxy dibenzophenone derivatives for application on textiles, the unsubstituted parent compound, 2,4-dihydroxybenzophenone, achieved the highest dyeing rate on cotton fabric. The study reported a dyeing rate of 77.8% for the target compound, which was superior to all other derivatives tested, including those with electron-donating or electron-withdrawing substituents on the benzylidene ring [1]. In contrast, on polyester fabric, the derivative 2,4-dihydroxy-4′-ethyl dibenzophenone showed the highest dyeing rate at 84.1% [1].

Textile finishing Dyeing rate UV protective clothing Cotton

UV Protection Efficacy on Cotton Textiles: 2,4-Dihydroxybenzophenone vs. Unsubstituted Benzophenone

A study directly comparing the performance of two conventional UV absorbers on cotton fabric found that finishing with 2,4-dihydroxybenzophenone resulted in a more pronounced effect compared to finishing with unsubstituted benzophenone [1]. While the study's abstract notes that UPF ratings increased up to 200 with advanced avobenzone/octocrylene combinations, it specifically states that the effect of the 2,4-dihydroxybenzophenone finish was superior to that of the benzophenone finish [1].

Textile finishing UV protection factor UPF Cotton

Polymer Stabilization Efficiency: 2,4-Dihydroxybenzophenone as a Benchmark for Novel Phosphazene-Based UV Absorbers

The UV-stabilizing ability of 2,4-dihydroxybenzophenone (DHB) was directly compared with novel UV absorbers prepared from DHB and hexachlorocyclotriphosphazene (HBPC and HBPP) in polystyrene films. The study found that the UV-stabilizing ability of HBPC, estimated by the formation of carbonyl groups in polystyrene, was comparable to that of DHB [1]. This establishes 2,4-dihydroxybenzophenone as an effective benchmark for evaluating next-generation stabilizers and confirms its intrinsic, high stabilizing efficiency per molecule.

Polymer stabilization UV absorber Polystyrene Carbonyl index

Estrogenic Activity Ranking: 2,4-Dihydroxybenzophenone Among 17 Benzophenone Derivatives in MCF-7 Cell Assay

In a comprehensive comparative study of 17 benzophenone derivatives, estrogenic activity was quantified using a hormone-responsive reporter assay in MCF-7 human breast cancer cells. Hydroxylated benzophenones exhibited activity that varied markedly. The highest activity was observed with 2,4,4′-trihydroxybenzophenone, followed by 2,3′,4,4′-tetrahydroxybenzophenone, 4,4′-dihydroxybenzophenone, 2,2′,4,4′-tetrahydroxybenzophenone, 4-hydroxybenzophenone, and then 2,4-dihydroxybenzophenone [1]. Benzophenone itself showed little activity. This ranking positions 2,4-dihydroxybenzophenone as having moderate estrogenic activity relative to more potent hydroxylated analogs, while remaining significantly more active than the unsubstituted parent compound [1].

Endocrine disruption Estrogenic activity In vitro toxicology Benzophenone screening

Targeted Application Scenarios for 2,4-Dihydroxybenzophenone Based on Quantified Performance Advantages


High-Efficiency UV Protection Finishing for Cotton Textiles

Based on its demonstrated highest dyeing rate (77.8%) on cotton among a series of nine 2,4-dihydroxy dibenzophenone derivatives [1] and its superior UV protection effect compared to unsubstituted benzophenone [2], 2,4-dihydroxybenzophenone is the material of choice for formulating durable UV-protective finishes for cotton apparel and industrial fabrics. Its high substantivity ensures efficient uptake, reducing waste and improving the uniformity of the protective layer, which directly translates to higher Ultraviolet Protection Factor (UPF) ratings.

Benchmark Standard for Developing and Testing Novel Polymeric UV Stabilizers

The well-characterized and robust UV-stabilizing ability of 2,4-dihydroxybenzophenone in polystyrene films [1] makes it an essential reference material in polymer science. R&D teams developing new stabilizers, whether based on phosphazene chemistry, polymerizable monomers, or other scaffolds, should procure high-purity 2,4-dihydroxybenzophenone to serve as a positive control and performance baseline. This allows for direct, quantitative assessment of whether a novel stabilizer offers any improvement over this established industry standard.

UV Absorber for Formulations Requiring Balanced Endocrine Activity Profile

For applications such as cosmetics or materials intended for prolonged human contact, where minimizing endocrine-disrupting potential is a growing regulatory and safety concern, 2,4-dihydroxybenzophenone offers a defined, moderate risk profile. Comparative screening of 17 benzophenones places it lower in estrogenic potency than highly hydroxylated derivatives like 2,4,4′-trihydroxybenzophenone [1]. This knowledge enables formulators to select 2,4-dihydroxybenzophenone as a less potent alternative to higher-risk benzophenone UV absorbers, balancing UV protection efficacy with a comparatively lower, quantifiably characterized endocrine activity.

Analytical Reference Standard for Benzophenone Metabolite Quantification

2,4-Dihydroxybenzophenone is a major metabolite of Benzophenone-3 (Oxybenzone) in vivo [1] and is frequently detected as an environmental contaminant. Its well-established analytical profile, including robust HPLC methods with validated precision (intra-day: 3.5–5.7%, inter-day: 4.5–6.4%) and recovery (96.8–104.5%) [2], supports its use as a certified reference material in environmental monitoring, toxicology studies, and quality control of benzophenone-containing products. Laboratories quantifying BP-1 in water, biological tissues, or consumer goods should procure high-purity 2,4-dihydroxybenzophenone for calibration and method validation.

Technical Documentation Hub

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38 linked technical documents
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